molecular formula C7H2ClF2NS B1604131 2-Chloro-4,5-difluorobenzo[d]thiazole CAS No. 898748-69-1

2-Chloro-4,5-difluorobenzo[d]thiazole

Cat. No.: B1604131
CAS No.: 898748-69-1
M. Wt: 205.61 g/mol
InChI Key: VPFICXLOHHXTHJ-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of chlorine and fluorine atoms at the 2nd, 4th, and 5th positions of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluorobenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chlorinated and fluorinated reagents under controlled conditions. One common method includes the use of 2-aminothiophenol and 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions. Catalysts and optimized reaction conditions are employed to achieve high throughput and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-difluorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzothiazoles with various functional groups.

    Electrophilic Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

    Oxidation and Reduction: Formation of sulfoxides, sulfones, thiols, and amines.

Scientific Research Applications

2-Chloro-4,5-difluorobenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections, cancer, and inflammatory diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.

Comparison with Similar Compounds

2-Chloro-4,5-difluorobenzo[d]thiazole can be compared with other benzothiazole derivatives:

    Similar Compounds: 2-Chlorobenzothiazole, 2,4-Dichlorobenzothiazole, 2,4-Difluorobenzothiazole.

    Uniqueness: The presence of both chlorine and fluorine atoms imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity.

Properties

IUPAC Name

2-chloro-4,5-difluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFICXLOHHXTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1F)F)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646600
Record name 2-Chloro-4,5-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898748-69-1
Record name 2-Chloro-4,5-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Cl[Cu]
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reactant
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Synthesis routes and methods II

Procedure details

To a mixture of 2-amino-4,5-difluoro-1,3-benzothiazole (130 mg, 0.70 mmol) and CuSO4 (20 mg) in conc. HCl (20 mL) was added NaNO2 (96 mg, 1.4 mmol, 2 eq, dissolved in 5 mL of water) dropwise at −10° C. over about 15 min. The reaction mixture was stirred for 1 h, poured into a solution of CuCl (67 mg, 0.7 mmol, 1 eq.) in conc. HCl (20 mL), and stirring was continued at ambient temp. for 30 min. The reaction mixture was extracted with diethyl ether (3×30 mL). The combined organic layers were washed with water (10 mL), dilute ammonium hydroxide (10 mL), brine (20 ml), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluted by 2% methanol in methylene chloride) to afford the title compound. 1H-NMR (CDCl3, 300 MHz): δ=7.20-7.15 (m, 1H), 7.13-7.04 (m, 1H).
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
CuCl
Quantity
67 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4,5-difluorobenzo[d]thiazole
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2-Chloro-4,5-difluorobenzo[d]thiazole
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2-Chloro-4,5-difluorobenzo[d]thiazole
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2-Chloro-4,5-difluorobenzo[d]thiazole
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Reactant of Route 6
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2-Chloro-4,5-difluorobenzo[d]thiazole

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